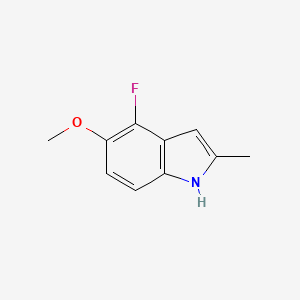
4-Fluoro-5-methoxy-2-methyl-1H-indole
Descripción general
Descripción
4-Fluoro-5-methoxy-2-methyl-1H-indole (FMMI) is a fluorinated derivative of indole, which is a heterocyclic aromatic organic compound. It has attracted significant attention due to its interesting properties and potential applications in the fields of synthetic chemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
- Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have shown inhibitory activity against influenza A .
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmaceutical Research
Synthesis of Alkaloids
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Summary of Application : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antiviral activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antiviral activity .
- Summary of Application : Indole derivatives also possess anti-inflammatory activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-inflammatory activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-inflammatory activity .
- Summary of Application : 4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .
- Methods of Application : In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .
- Results or Outcomes : The results or outcomes involve the successful synthesis of Mereletinib .
Synthesis of Alkaloids
Antiviral Activity
Anti-inflammatory Activity
Synthesis of Mereletinib
- Summary of Application : Indole derivatives have been found to possess anticancer activity . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anticancer activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anticancer activity .
- Summary of Application : Indole derivatives also possess anti-HIV activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-HIV activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-HIV activity .
- Summary of Application : Indole derivatives have been found to possess antioxidant activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antioxidant activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antioxidant activity .
- Summary of Application : Indole derivatives also possess antimicrobial activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antimicrobial activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antimicrobial activity .
- Summary of Application : Indole derivatives have been found to possess antitubercular activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antitubercular activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antitubercular activity .
- Summary of Application : Indole derivatives also possess antidiabetic activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antidiabetic activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antidiabetic activity .
Anticancer Activity
Anti-HIV Activity
Antioxidant Activity
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Propiedades
IUPAC Name |
4-fluoro-5-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621794 | |
| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methoxy-2-methyl-1H-indole | |
CAS RN |
288385-93-3 | |
| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

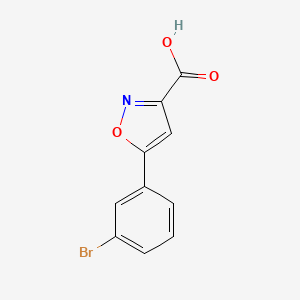
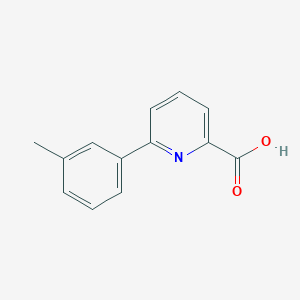
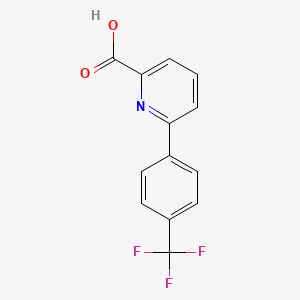
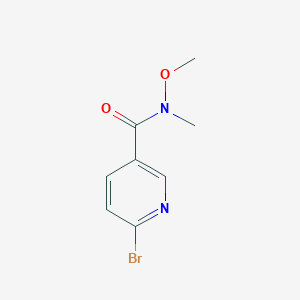
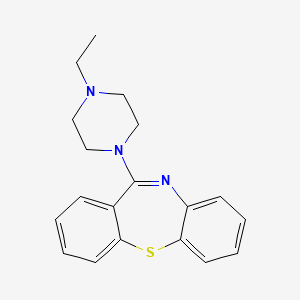
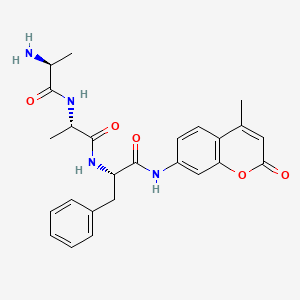
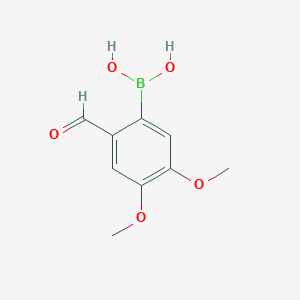
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
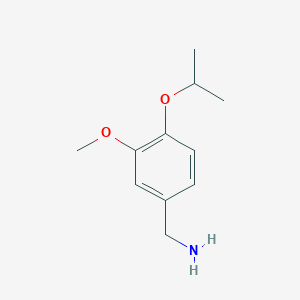
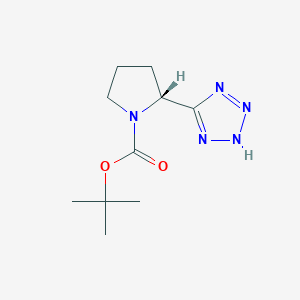
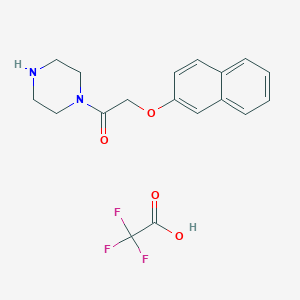
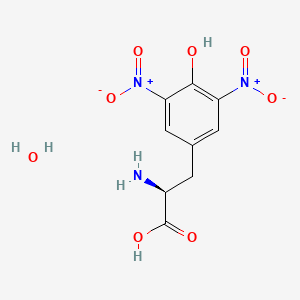
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)